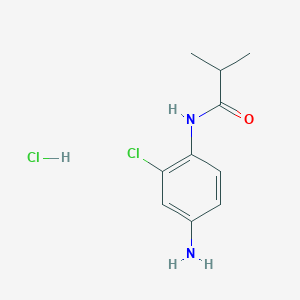

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride

Overview

Description

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an amino group, a chlorophenyl group, and a methylpropanamide moiety. It is often used in the synthesis of pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 2-methylpropanamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and chlorophenyl groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Amino-2-chlorophenyl)benzamide hydrochloride

- N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

- (4-Amino-2-chlorophenyl)dimethylamine dihydrochloride

Uniqueness

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biological Activity

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H13ClN2O·HCl and a molecular weight of 232.14 g/mol. The compound features an amino group, a chlorophenyl moiety, and a methylpropanamide structure, contributing to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is crucial in therapeutic applications targeting enzyme-related diseases.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biological responses.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against human adenoviruses (HAdV). For instance, certain analogues have shown sub-micromolar potency with selectivity indexes greater than 100, indicating their potential as antiviral agents .

Antitumor Properties

The compound has also been investigated for its antitumor effects. In vitro studies suggest that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, the compound's analogues have been shown to suppress the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its unique functional groups allow it to interact with bacterial cell membranes and inhibit growth, making it a candidate for further research in antibiotic development.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy Against HAdV

A study reported the synthesis and evaluation of several analogues derived from this compound. Among these, compound 15 exhibited an IC50 of 0.27 μM against HAdV with low cytotoxicity (CC50 = 156.8 μM). This highlights the potential for developing targeted antiviral therapies based on this compound .

Future Perspectives

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and therapeutic applications. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the chemical structure influence biological activity.

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O.ClH/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11;/h3-6H,12H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWCVJDTIVQLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.